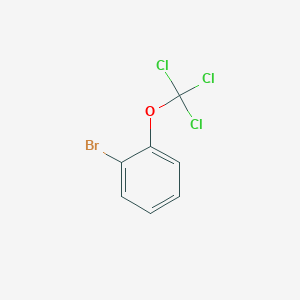

1-Bromo-2-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPNIVQUXPTMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Trichloromethoxy Benzene

Strategies for Benzene (B151609) Core Functionalization

The regioselective introduction of substituents onto the aromatic ring is a critical aspect of the synthesis. The following sections explore established methods applicable to achieving the desired 1,2-disubstitution pattern.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, forcing substitution exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org The mechanism involves the coordination of a strong organolithium base to a heteroatom-containing DMG, which facilitates deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org

For the synthesis of 1-Bromo-2-(trichloromethoxy)benzene, a plausible strategy would involve using the trichloromethoxy group itself as a DMG. Alkoxy groups are effective DMGs for this purpose. wikipedia.org The synthesis would begin with (trichloromethoxy)benzene (B1604619), which would be treated with a strong base like n-butyllithium. The lithiation is directed to the ortho position due to the coordinating effect of the ether oxygen. uwindsor.cachem-station.com The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield the target compound.

It is important to note that when the aromatic ring already contains a halogen, a competitive reaction involving metal-halogen exchange can occur, which is often faster than deprotonation for bromides and iodides. uwindsor.ca However, starting with a non-halogenated precursor circumvents this issue. Alternatively, the bromine atom itself can serve as a directing group for metalation, although this would lead to a different substitution pattern if starting from bromobenzene (B47551). nih.gov

Table 1: Proposed Synthesis via Directed Ortho Metalation

| Reactant | Reagents and Conditions | Intermediate/Product | Description |

|---|

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene rings. The bromination of an activated benzene ring is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk

In this synthetic approach, (trichloromethoxy)benzene would serve as the substrate. The trichloromethoxy group, similar to other alkoxy groups, is an activating ortho-para director. nsf.govrsc.org Therefore, its reaction with bromine would yield a mixture of this compound (the ortho product) and 1-Bromo-4-(trichloromethoxy)benzene (the para product). The regioselectivity of the reaction is influenced by both electronic and steric factors. rsc.orgrsc.org While the para position is often favored electronically and sterically, significant amounts of the ortho isomer are typically produced. nsf.gov For instance, the electrophilic bromination of anisole (B1667542) with N-bromosuccinimide (NBS) can be highly para-selective, but if the para position is blocked, bromination occurs at the ortho position. nih.gov The products would then need to be separated, for example, by distillation or chromatography.

Table 2: Proposed Synthesis via Electrophilic Aromatic Substitution

| Reactant | Reagents and Conditions | Products | Description |

|---|

Nucleophilic aromatic substitution (SNAr) provides an alternative route, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. libretexts.orglibretexts.org The reaction involves the attack of a nucleophile on an aromatic ring that bears a good leaving group, proceeding through a negatively charged Meisenheimer complex. libretexts.orgwikipedia.org

A viable SNAr pathway to this compound could start with a 1,2-dihalosubstituted benzene, such as 1,2-dibromobenzene (B107964) or 1-bromo-2-fluorobenzene. Fluorine is an excellent leaving group in SNAr reactions. The substrate would be treated with a source of the trichloromethoxide anion (CCl₃O⁻). The presence of the bromine atom and the electron-withdrawing nature of the target trichloromethoxy group would help to stabilize the anionic Meisenheimer intermediate, facilitating the substitution. libretexts.org This strategy requires the prior formation of the trichloromethoxide nucleophile, for example, from the reaction of trichloromethanol (B1233427) or a related precursor with a strong base.

Table 3: Proposed Synthesis via Nucleophilic Aromatic Substitution

| Reactant | Reagents and Conditions | Product | Description |

|---|

Installation of the Trichloromethoxy Group

The formation of the aryl trichloromethyl ether is a key transformation in any synthetic sequence that does not begin with (trichloromethoxy)benzene.

The creation of the C-O-CCl₃ bond can be achieved by reacting a phenol (B47542) with a source of the trichloromethyl group. A well-known, though sometimes low-yielding, method is the reaction of a phenol with carbon tetrachloride (CCl₄) in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide. doubtnut.comdoubtnut.com This reaction is a variant of the Reimer-Tiemann reaction, where CCl₄ acts as the electrophile precursor. doubtnut.comstackexchange.com For this synthesis, 2-bromophenol (B46759) would be the starting material.

Another established route to aryl trichloromethyl ethers involves a two-step process starting from aryl chlorothionoformates. These precursors are chlorinated to form the trichloromethyl ether, which can then be used in subsequent reactions. beilstein-journals.org While effective, this method involves handling highly toxic intermediates. A more direct, one-pot process involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride. nih.gov

Table 4: Proposed Methods for C-O-CCl₃ Bond Formation

| Reactant | Reagents and Conditions | Product | Description |

|---|

(Trichloromethoxy)benzene: This precursor can be synthesized from phenol and carbon tetrachloride under basic conditions, as described in section 2.2.1. doubtnut.comdoubtnut.com

2-Bromophenol: This starting material is commercially available. Alternatively, it can be prepared via the electrophilic bromination of phenol. The reaction of phenol with bromine in a non-polar solvent like CCl₄ tends to produce 2,4,6-tribromophenol (B41969) due to the high activation of the ring by the hydroxyl group. pearson.com To achieve monobromination, milder conditions or the use of a blocking group may be necessary.

1-Bromo-2-fluorobenzene: This precursor for the SNAr route can be synthesized from o-bromoaniline via a Sandmeyer-type reaction, specifically a modification known as the Schiemann reaction, which uses diazonium hexafluorophosphate (B91526) salts. google.com

These foundational strategies provide a robust framework for the rational design of a synthetic route to this compound, allowing for flexibility based on precursor availability and desired reaction conditions.

Selective Bromination Techniques at the Ortho Position

The introduction of a bromine atom specifically at the position ortho to the trichloromethoxy group is a critical step in the synthesis of this compound. This requires a nuanced understanding of directing group effects and the careful selection of brominating agents and reaction conditions.

ortho-Bromination Methods

Several methods can be employed to favor ortho-bromination:

Directed ortho Metalation (DoM): This is a powerful technique for achieving regioselective substitution. The process would involve treating 2-(trichloromethoxy)benzene with a strong organolithium base, such as n-butyllithium, at low temperatures. The trichloromethoxy group would direct the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, like N-bromosuccinimide (NBS), to yield the desired ortho-brominated product.

Lewis Acid Catalysis: The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) with elemental bromine (Br₂) is a classic method for brominating aromatic rings. atlas.org To enhance ortho selectivity, the choice of solvent and temperature is crucial. Less polar solvents can sometimes favor the formation of the ortho isomer.

Bulky Brominating Agents: Employing a sterically hindered brominating agent can, in some cases, increase the proportion of the ortho product by disfavoring attack at the potentially more sterically accessible para position, although this is highly substrate-dependent.

Control of Regioselectivity in Halogenation

Controlling the regioselectivity between the ortho and para positions is paramount. The trichloromethoxy group's steric bulk is significant and will play a major role in directing the incoming electrophile.

Steric Hindrance: The bulky -OCCl₃ group will sterically hinder the ortho positions, which could lead to a preference for para-substitution, a common outcome in the bromination of anisole. atlas.orgvedantu.com Overcoming this steric hindrance to achieve ortho-bromination is a key challenge.

Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of EAS reactions, potentially favoring the formation of the thermodynamically less stable ortho isomer in some systems. smolecule.com

Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the regiochemical outcome. Experimentation with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., dichloromethane, acetonitrile) would be necessary to optimize for the ortho product.

The following table outlines potential conditions for the selective ortho-bromination of 2-(trichloromethoxy)benzene.

| Method | Brominating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Expected Major Product |

| Directed ortho Metalation | N-Bromosuccinimide (NBS) | n-Butyllithium | Tetrahydrofuran (THF) | -78 to 0 | This compound |

| Electrophilic Aromatic Substitution | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane (CH₂Cl₂) | 0 to 25 | Mixture of ortho and para isomers |

| Halogenation with NBS | N-Bromosuccinimide (NBS) | Acetic Acid | Acetic Acid | 25 to 50 | Mixture of ortho and para isomers |

Multi-Step Synthesis and Convergent/Divergent Pathways

A plausible multi-step synthesis for this compound would likely start from a more readily available precursor, such as guaiacol (B22219) (2-methoxyphenol) or anisole. A potential convergent pathway is outlined below.

Proposed Synthetic Pathway:

Synthesis of 2-(trichloromethoxy)benzene: This intermediate could be synthesized from anisole via photochlorination. This reaction involves treating anisole with chlorine gas under UV irradiation. google.com This method selectively chlorinates the methyl group to form the trichloromethyl ether. beilstein-journals.org

Selective ortho-Bromination: The resulting 2-(trichloromethoxy)benzene would then undergo selective bromination as described in section 2.3.

Optimization of Reaction Conditions and Yield

Step 1: Photochlorination of Anisole: The reaction conditions, including the intensity of UV light, the flow rate of chlorine gas, and the reaction temperature, would need to be carefully controlled to maximize the yield of trichloromethoxybenzene and minimize side reactions such as ring chlorination. google.com The use of a suitable solvent, such as benzotrifluoride, has been shown to improve yields. google.com

Step 2: Bromination: As discussed previously, achieving a high yield of the desired ortho isomer requires careful selection of the bromination method and conditions. The Directed ortho Metalation approach is likely to provide the highest regioselectivity and therefore the best yield of the pure ortho product. For electrophilic substitution methods, extensive optimization of catalyst, solvent, and temperature would be necessary to maximize the ortho:para ratio. smolecule.comnumberanalytics.comacs.org Subsequent purification by chromatography or distillation would be essential to isolate the this compound isomer.

The following table provides a hypothetical optimization summary for the synthesis.

| Step | Reactant | Reagents | Solvent | Key Optimization Parameters | Potential Yield |

| 1 | Anisole | Chlorine (Cl₂), UV light | Benzotrifluoride | Light intensity, Cl₂ flow rate, temperature | Good to Excellent |

| 2 | 2-(trichloromethoxy)benzene | n-BuLi, then NBS | Tetrahydrofuran (THF) | Temperature control, stoichiometry of reagents | Good |

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing a more sustainable process.

Alternative Brominating Agents: The use of elemental bromine (Br₂) is hazardous due to its high toxicity and corrosiveness. wordpress.com Greener alternatives include N-bromosuccinimide (NBS), which is a solid and easier to handle. wordpress.com Another eco-friendly option is the in-situ generation of brominating species from bromide salts and an oxidant, which avoids the handling of liquid bromine. rsc.orgnih.gov

Solvent Selection: Traditional halogenation reactions often use chlorinated solvents like carbon tetrachloride or dichloromethane, which are environmentally persistent. researchgate.net The principles of green chemistry encourage the use of less hazardous solvents. For the bromination step, solvents like acetic acid or potentially even greener solvent alternatives could be explored. vedantu.com

Atom Economy: The Directed ortho Metalation pathway, while effective, has a lower atom economy due to the use of stoichiometric organolithium reagents. Electrophilic substitution pathways, if they can be made highly selective, would offer better atom economy.

Chemical Reactivity and Transformation Studies of 1 Bromo 2 Trichloromethoxy Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1-bromo-2-(trichloromethoxy)benzene can potentially occur at two primary sites: the bromine-bearing carbon of the aromatic ring and the carbon atom of the trichloromethoxy group.

Reactivity at the Bromine Center (e.g., Replacement by Amines, Thiols, Alkoxides)

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org However, these reactions can be facilitated under forcing conditions of high temperature or in the presence of very strong bases. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com

The trichloromethoxy group, with its three electronegative chlorine atoms, is expected to be a strong electron-withdrawing group. This would make the aromatic ring more electrophilic and could facilitate the attack of nucleophiles such as amines, thiols, and alkoxides at the carbon bearing the bromine atom. The reaction would likely proceed through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The presence of the electron-withdrawing trichloromethoxy group at the ortho position would help to stabilize the negative charge of this intermediate, thereby activating the bromine for substitution.

It is important to note that under extremely basic conditions, such as with sodium amide, an elimination-addition mechanism involving a benzyne (B1209423) intermediate might also be possible. youtube.comyoutube.com

Transformations Involving the Trichloromethoxy Group

The trichloromethoxy group is known to be highly reactive towards nucleophiles and can undergo substitution and hydrolysis reactions. The carbon atom of the trichloromethoxy group is highly electrophilic due to the inductive effect of the three chlorine atoms. This makes it susceptible to attack by nucleophiles. For instance, hydrolysis with water or hydroxide (B78521) would likely lead to the formation of an unstable hemiacetal-like intermediate which would then decompose.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the ring. masterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents (Bromine, Trichloromethoxy)

In this compound, both the bromine atom and the trichloromethoxy group will direct incoming electrophiles.

Bromine: Halogens are known to be deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution. masterorganicchemistry.com

Trichloromethoxy group (-OCCl₃): The oxygen atom of the alkoxy group has lone pairs that can be donated to the ring through resonance, which would favor ortho and para substitution. However, the strong electron-withdrawing inductive effect of the three chlorine atoms would significantly deactivate the ring. The trifluoromethoxy group (-OCF₃), a similar substituent, is known to be deactivating and to direct electrophiles to the para position. beilstein-journals.org It is reasonable to predict that the trichloromethoxy group would exhibit similar directing effects.

Given the presence of both a bromo and a trichloromethoxy group, the regiochemical outcome of an electrophilic substitution reaction will depend on the relative directing and activating/deactivating strengths of these two groups. Since both are deactivating and tend to direct ortho and para, the substitution pattern will be complex. Steric hindrance from the bulky trichloromethoxy group at the ortho position could also play a significant role in favoring substitution at other positions.

Catalytic Effects on Electrophilic Reactions

Electrophilic aromatic substitution reactions often require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com For example, halogenation reactions (bromination or chlorination) typically employ a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.commasterorganicchemistry.com Nitration is carried out with a mixture of nitric acid and sulfuric acid, while sulfonation uses fuming sulfuric acid. masterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions also rely on Lewis acid catalysts. masterorganicchemistry.com The specific catalyst and reaction conditions would need to be optimized for this compound, taking into account the deactivating nature of both substituents.

Cross-Coupling Reactions

Aryl bromides are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While no specific studies on cross-coupling reactions of this compound were found, it is anticipated that this compound could participate in such transformations.

Potential cross-coupling reactions could include:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

The success of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions. The steric hindrance from the ortho-trichloromethoxy group might influence the efficiency of the coupling reaction.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and aryl bromides like this compound are common substrates. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, and the Heck reaction, which couples an alkene with an aryl halide, are prominent examples. organic-chemistry.orgnih.govbeilstein-journals.orgyoutube.comtcichemicals.com

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures. tcichemicals.com While specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar bromobenzene (B47551) derivatives provides insight. For instance, the palladium-catalyzed coupling of 1-bromo-2-(chloromethyl)benzene (B1268061) with various arylboronic acids proceeds with high selectivity, affording the desired biphenyl (B1667301) products in yields of 80-95%. nih.gov This suggests that the bromine atom of this compound would be the reactive site in a Suzuki-Miyaura coupling. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of palladium source, ligand, and base is crucial for reaction efficiency. For example, Pd(OAc)₂ with PCy₃·HBF₄ as the ligand and Cs₂CO₃ as the base has been successfully used for selective C(sp²)–Br bond coupling. nih.gov

Heck Reaction:

The Heck reaction provides a means to form substituted alkenes by coupling them with aryl halides. organic-chemistry.orgbeilstein-journals.orgyoutube.com The reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.orgbeilstein-journals.orgyoutube.com The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the trans-alkene product. odinity.com Although direct examples with this compound are not specified, the reaction is broadly applicable to aryl bromides. beilstein-journals.org The reactivity can be influenced by steric and electronic factors of both the aryl halide and the alkene. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions with Similar Substrates

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

| 1-Bromo-2-(chloromethyl)benzene | Arylboronic acids | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Chloromethyl-1,1′-biphenyls | 80-95 | nih.gov |

| 3-Bromoindazoles | Olefins | Pd(OAc)₂, PPh₃, TBAB, NaBr | 3-Vinylindazoles | Good to Excellent | beilstein-journals.org |

| o-Bromoiodobenzene | Acrylic acid | Palladium(II) acetate, Triethylamine | trans-2-Bromocinnamic acid | 35.74 | odinity.com |

| Aryl Bromides | Benzyloxyethyltrifluoroborate | PdCl₂(AtaPhos)₂, Cs₂CO₃ | Aryl benzyloxyethyl ethers | Very Good | nih.gov |

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals are utilized in a variety of catalytic transformations. rsc.orgd-nb.infonih.gov These processes can facilitate the formation of diverse chemical bonds and complex molecular architectures. While specific examples involving this compound are not prevalent in the provided search results, the broader field of transition metal catalysis offers potential reaction pathways. For instance, transition metals like iron and vanadium supported on activated carbon have been shown to catalyze the hydroxylation of benzene. researchgate.net Copper-catalyzed reactions are also common, including trifluoromethylation reactions. d-nb.info These alternative transition metal-catalyzed processes often exhibit unique reactivity and selectivity compared to palladium-based systems. rsc.org

Aryne Chemistry and Cycloaddition Reactions

Generation of Benzyne Intermediates from Bromobenzene Derivatives

Benzyne, a highly reactive intermediate characterized by a formal triple bond within a benzene ring, can be generated from aryl halides, including bromobenzene derivatives. libretexts.orgmasterorganicchemistry.comgreyhoundchrom.comlibretexts.org A common method involves the treatment of an aryl halide with a strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), which induces the elimination of a hydrogen halide (HBr in this case). libretexts.orgmasterorganicchemistry.comlibretexts.org For this elimination-addition mechanism to occur, a hydrogen atom must be present on a carbon atom adjacent (ortho) to the halogen-bearing carbon. masterorganicchemistry.com

Another modern and milder method for benzyne generation involves the fluoride-induced 1,2-elimination from o-(trimethylsilyl)aryl triflates. nih.gov This approach avoids the use of strong bases and proceeds at or below room temperature. masterorganicchemistry.comnih.gov While direct experimental data for the generation of a benzyne from this compound is not available in the provided results, its structure, possessing a bromine atom, suggests it could potentially serve as a precursor to a trichloromethoxy-substituted benzyne under appropriate conditions.

Interception with Dienes (e.g., [4+2] Cycloadditions)

Once generated, the highly reactive benzyne intermediate can be "trapped" through various reactions, most notably cycloaddition reactions. libretexts.orgnih.govresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for intercepting benzynes. libretexts.orgnih.gov In this reaction, the benzyne acts as a dienophile and reacts with a conjugated diene. A classic example is the reaction of benzyne with furan. libretexts.org

Intramolecular [4+2] cycloadditions of benzynes with tethered dienes, enynes, and arenynes have also been developed, providing routes to complex, highly condensed polycyclic aromatic compounds. nih.gov These intramolecular reactions can be surprisingly facile, proceeding at room temperature when the benzyne is generated from an o-(trimethylsilyl)aryl triflate precursor. nih.gov The hexadehydro-Diels-Alder (HDDA) reaction represents another pathway where a benzyne intermediate is generated from the thermal cyclization of a tethered alkyne and a 1,3-diyne, which is then trapped in situ. nsf.gov

Radical Reactions and Halogen Atom Transfer

Radical reactions offer alternative pathways for the transformation of organic compounds. uchicago.edu One key process is halogen-atom transfer (XAT), where a halogen atom is transferred from one molecule to another, often mediated by light (photoredox catalysis). nih.govrsc.org This can be used to generate halide radicals for subsequent reactions like hydrohalogenations. nih.gov For instance, the use of 1,2-dihaloethanes can generate unstable carbon radicals that undergo β-scission to release halide radicals. nih.gov

Aryl halides, such as bromobenzenes, can also participate in radical reactions. For example, the photochemical reaction of trifluoroiodomethane with bromobenzene leads to the formation of halogenobenzotrifluorides, proceeding through a trifluoromethyl radical intermediate. rsc.org Free radical halogenation, such as benzylic bromination using N-bromosuccinimide (NBS), is another important type of radical reaction, although this typically targets C-H bonds adjacent to an aromatic ring rather than the aryl-halogen bond itself. youtube.com While specific radical reactions involving this compound were not found, its aryl bromide moiety could potentially engage in halogen atom transfer or react with radical species under suitable conditions.

Oxidation and Reduction Pathways of the Aromatic Ring and Substituents

The aromatic ring and its substituents can undergo various oxidation and reduction reactions. The direct hydroxylation of benzene to phenol (B47542) can be achieved using hydrogen peroxide over catalysts containing transition metals like iron and vanadium impregnated on activated carbon. researchgate.net The trifluoromethoxy group (-OCF₃) is a related substituent. Radical C-H trifluoromethoxylation of arenes has been achieved using bis(trifluoromethyl)peroxide, initiated by photocatalysis or TEMPO. nih.gov

While specific oxidation or reduction studies on this compound are not detailed, the reactivity of the individual components can be inferred. The aromatic ring itself is generally stable to oxidation but can be hydroxylated under specific catalytic conditions. researchgate.net The trichloromethoxy group (-OCCl₃) is a less common substituent than the trifluoromethoxy group (-OCF₃). The high oxidation state of the carbon in the trichloromethoxy group might influence its reactivity under reductive or oxidative conditions. For comparison, the trifluoromethyl group (-CF₃) is generally very stable, but methods for aryl-CF₃ bond formation often involve transition metal catalysis under either oxidative or reductive cycles. d-nb.infonih.gov

Investigation of Steric and Electronic Influences on Reactivity

The reactivity of the aromatic ring in this compound is intricately governed by the interplay of electronic and steric effects originating from its two substituents: the bromine atom and the trichloromethoxy group. These effects modulate the electron density of the benzene ring and influence the regioselectivity of chemical transformations such as electrophilic and nucleophilic aromatic substitution reactions.

Electronic Influences:

The electronic character of the benzene ring is modified by both inductive and resonance effects of the attached substituents. libretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. libretexts.org

Bromine: As a halogen, bromine is more electronegative than carbon and therefore exerts an electron-withdrawing inductive effect (-I), which deactivates the benzene ring by pulling electron density away from it. almaaqal.edu.iqchemistrysteps.com

Resonance Effect: This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org

Trichloromethoxy Group (-OCCl₃): Similar to other alkoxy groups, the oxygen atom in the trichloromethoxy group has lone pairs that can be donated to the aromatic ring via resonance (+R effect), directing electrophilic attack to the ortho and para positions. libretexts.org However, the strong inductive pull from the trichloromethyl moiety is expected to significantly diminish the electron-donating ability of the oxygen atom.

Steric Influences:

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede the approach of a reagent to a reaction site. learncbse.in

In this compound, the trichloromethoxy group is considerably bulky due to the presence of the large chlorine atoms. Its position at the ortho position relative to the bromine atom creates significant steric congestion around the C1, C2, and C6 positions of the benzene ring.

This steric hindrance is expected to play a crucial role in directing the outcome of substitution reactions. For instance, in electrophilic aromatic substitution, attack at the C6 position (ortho to the bromine and adjacent to the bulky trichloromethoxy group) would be sterically hindered. A similar steric clash would disfavor attack at the C3 position.

For related compounds like 1-bromo-2-(trifluoromethoxy)benzene, steric hindrance between the ortho substituents has been noted to limit accessibility in certain catalytic reactions. A similar, if not greater, effect would be anticipated for the larger trichloromethoxy group.

Combined Effects on Reactivity:

The combination of these electronic and steric factors dictates the reactivity and regioselectivity of the molecule.

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS due to the powerful inductive effects of both substituents. lumenlearning.com While both groups are ortho, para-directors, the substitution pattern is complex. almaaqal.edu.iqleah4sci.com The available positions for an incoming electrophile are C3, C4, C5, and C6.

Position C6: Ortho to the bromine and adjacent to the -OCCl₃ group. Sterically very hindered.

Position C4: Para to the bromine and meta to the -OCCl₃ group. This position is electronically favored by the bromine's directing effect and less sterically hindered than the ortho positions.

Position C5: Meta to the bromine and para to the -OCCl₃ group. This position is electronically favored by the directing effect of the trichloromethoxy group.

Position C3: Meta to both groups. Generally disfavored. The outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with a competition between the directing effects of the two groups and the significant steric hindrance.

Nucleophilic Aromatic Substitution (SNA_r): Simple aryl halides are generally unreactive towards nucleophiles. libretexts.org However, the presence of strong electron-withdrawing groups can facilitate SNA_r by stabilizing the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org The trichloromethoxy group is a strong electron-withdrawing group. If this group is positioned ortho or para to the bromine (the leaving group), it can stabilize the intermediate, potentially enabling nucleophilic substitution of the bromine atom. libretexts.orgphiladelphia.edu.jo In this compound, the electron-withdrawing substituent is ortho to the leaving group, which could make the compound susceptible to SNA_r under forceful conditions.

Research Findings:

Detailed experimental data, such as reaction rates or product distribution ratios for substitution reactions specifically on this compound, are not widely available in the surveyed literature. The reactivity patterns described are based on established principles of physical organic chemistry and data from analogous compounds.

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2 Trichloromethoxy Benzene

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and structural features of a molecule. For 1-bromo-2-(trichloromethoxy)benzene, the spectra are expected to be complex, characterized by vibrations of the substituted benzene (B151609) ring, the ether linkage, and the trichloromethyl group.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically produce a pattern of bands in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org The substitution pattern on the benzene ring influences the appearance of overtone and combination bands in the 2000-1665 cm⁻¹ region, which can be characteristic of 1,2-disubstituted benzenes. libretexts.org

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum is expected to be dominated by vibrations of the benzene ring and the C-Br and C-Cl bonds. Aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric vibrations of the -CCl₃ group are also expected to be Raman active. Due to the molecule's predicted asymmetry, many vibrations should be active in both FT-IR and FT-Raman spectroscopy.

Assignment of Characteristic Absorption Bands (e.g., C-O-CCl₃, C-Br)

The key functional groups in this compound would give rise to specific and identifiable absorption bands in the vibrational spectra.

C-O-CCl₃ Group: The ether linkage (C-O-C) is expected to produce strong, characteristic bands. The asymmetric C-O-C stretching vibration is anticipated in the 1260-1200 cm⁻¹ region, while the symmetric stretch would appear at a lower frequency, likely around 1075-1020 cm⁻¹. The presence of the electron-withdrawing trichloromethyl group attached to the oxygen would influence the exact position and intensity of these bands. The C-Cl stretching vibrations of the -CCl₃ group are expected to be strong and appear in the 850-750 cm⁻¹ region. nist.gov

C-Br Group: The C-Br stretching vibration for an aryl bromide is typically found in the region of 1070-1030 cm⁻¹, often overlapping with other fingerprint region absorptions. However, its position can be influenced by the substitution pattern on the ring.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak | Typical for aromatic rings. libretexts.org |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong | Multiple bands expected. libretexts.org |

| Asymmetric C-O-C stretch | 1260-1200 | Strong | Characteristic of aryl ethers. |

| Symmetric C-O-C stretch | 1075-1020 | Medium | Characteristic of aryl ethers. |

| C-Br stretch | 1070-1030 | Medium | Aryl-Br stretching vibration. |

| C-Cl stretch (-CCl₃) | 850-750 | Strong | Multiple bands possible. nist.gov |

| C-H out-of-plane bend | 800-740 | Strong | Characteristic of 1,2-disubstitution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound would reflect the electronic environment of each nucleus.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing inductive effects of the bromine atom and the trichloromethoxy group. The trichloromethoxy group, being strongly electron-withdrawing, is expected to deshield the ortho and para protons significantly. The protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with their neighbors.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-6 | 7.6 - 7.8 | Doublet of doublets | Ortho to both -Br and -OCCl₃ groups, most deshielded. |

| H-3 | 7.4 - 7.6 | Doublet of doublets | Ortho to -OCCl₃ and meta to -Br. |

| H-4 | 7.1 - 7.3 | Triplet of doublets | Meta to both substituents. |

| H-5 | 7.0 - 7.2 | Triplet of doublets | Meta to -Br and para to -OCCl₃. |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display seven distinct signals: six for the aromatic carbons and one for the carbon of the trichloromethoxy group. The chemical shifts of the aromatic carbons are influenced by the substituent effects.

C-1 (ipso-carbon to Br): The signal for this carbon is expected to be downfield, but its exact position is influenced by the heavy atom effect of bromine.

C-2 (ipso-carbon to -OCCl₃): This carbon is expected to be significantly deshielded and appear at a low field due to the electronegativity of the attached oxygen atom.

-OCCl₃ Carbon: The chemical shift of the carbon in the trichloromethyl group is expected to be significantly downfield due to the three attached chlorine atoms.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-Br) | 115 - 125 | Attached to Bromine. |

| C-2 (C-O) | 150 - 160 | Attached to the -OCCl₃ group. |

| C-3 | 128 - 132 | Aromatic CH. |

| C-4 | 124 - 128 | Aromatic CH. |

| C-5 | 122 - 126 | Aromatic CH. |

| C-6 | 130 - 135 | Aromatic CH. |

| -CCl₃ | 95 - 105 | Highly deshielded by three chlorine atoms. |

Note: These are estimated values and require experimental verification.

Computational Chemistry and Theoretical Studies of 1 Bromo 2 Trichloromethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 1-Bromo-2-(trichloromethoxy)benzene, these calculations can elucidate the effects of its substituent groups—a bromine atom and a trichloromethoxy group—on the benzene (B151609) ring's electronic structure.

Ab initio methods, particularly the Hartree-Fock (HF) approximation, represent a foundational approach in computational chemistry. loni.org The HF method calculates the ground-state electronic energy and wavefunction of a molecule by solving the Schrödinger equation, albeit with the approximation that each electron moves in the average field of all other electrons. loni.orgdtic.mil This self-consistent field (SCF) approach provides a qualitative understanding of the electronic structure and is often a starting point for more advanced calculations. loni.org

For a molecule like this compound, an HF calculation would involve defining the molecular geometry and selecting a basis set. The basis set is a set of mathematical functions used to build the molecular orbitals. A common, albeit basic, choice is the 3-21G basis set. loni.org While the HF method systematically overestimates energies and provides bond lengths that are often too short due to the neglect of electron correlation, it serves as a valuable baseline for more sophisticated theoretical treatments. dtic.mil For substituted benzenes, coupled Hartree-Fock calculations have been employed to determine properties like NMR coupling constants. acs.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike Hartree-Fock, DFT includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. Several studies on related halogenated benzene derivatives have successfully employed DFT to analyze their structure and vibrational spectra. researchgate.net

For this compound, DFT calculations would provide more accurate predictions of its geometric and electronic properties compared to the HF method. The choice of the exchange-correlation functional is critical in DFT. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used as they mix a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. usu.edu Studies on the reactions of benzene with radicals have shown that different DFT functionals can yield varying levels of accuracy for reaction barriers and energies. usu.eduusu.edu

The accuracy of both HF and DFT calculations is heavily dependent on the choice of the basis set and, for DFT, the functional.

Basis Sets: For a molecule containing a heavy atom like bromine, it is crucial to use a basis set that includes polarization and diffuse functions. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common choices. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of the electron density. The "++" in 6-311++G(d,p) signifies the addition of diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.

Functionals: The B3LYP functional is a popular choice for a wide range of chemical systems. usu.edu However, for specific applications, other functionals might be more suitable. For instance, the M06-2X functional has shown good performance in studies of non-covalent interactions, which could be relevant for analyzing the conformational preferences of the trichloromethoxy group. nih.gov A comparative study of different functionals is often necessary to determine the most reliable method for a particular molecule or property of interest. usu.edu

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of this compound is key to predicting its reactivity and physical properties. Computational methods allow for the determination of the most stable arrangement of atoms (the global minimum energy structure) and the exploration of other possible conformations.

Table 1: Predicted Bond Lengths for this compound (Exemplary Data based on Analogous Structures)

| Bond | Predicted Length (Å) |

|---|---|

| C-Br | 1.90 - 1.92 |

| C-O | 1.36 - 1.38 |

| O-C(Cl3) | 1.38 - 1.40 |

| C-Cl | 1.77 - 1.79 |

| C-C (aromatic) | 1.39 - 1.41 |

Table 2: Predicted Bond Angles for this compound (Exemplary Data based on Analogous Structures)

| Angle | Predicted Angle (°) |

|---|---|

| C-C-Br | 119 - 121 |

| C-C-O | 118 - 120 |

| C-O-C(Cl3) | 115 - 118 |

Table 3: Predicted Dihedral Angles for this compound (Exemplary Data based on Analogous Structures)

| Dihedral Angle | Predicted Angle (°) |

|---|

The trichloromethoxy group is not freely rotating around the C-O bond due to steric hindrance from the adjacent bromine atom and the benzene ring. This restricted rotation leads to different conformers with distinct energies. A key aspect of the conformational analysis is the dihedral angle between the plane of the benzene ring and the C-O-C(Cl3) plane.

Studies on analogous alkoxybenzenes suggest that two main conformations are likely: a planar conformer, where the C-O-C plane is coplanar with the benzene ring, and a perpendicular (or orthogonal) conformer, where the C-O-C plane is perpendicular to the ring. researchgate.net For many alkoxybenzenes, the perpendicular conformer is found to be more stable. researchgate.net

To explore the conformational landscape of this compound, a potential energy surface scan would be performed. This involves systematically varying the C-C-O-C dihedral angle and calculating the energy at each step. The resulting energy profile would reveal the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. The bulky and electron-withdrawing nature of the trichloromethyl group, combined with the steric presence of the ortho-bromine atom, would significantly influence the relative energies of the conformers and the rotational barrier.

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be effectively understood through various computational descriptors. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, a theoretical study would involve calculating the energies of the HOMO and LUMO. The presence of the electron-withdrawing bromine atom and the bulky, also likely electron-withdrawing, trichloromethoxy group on the benzene ring would significantly influence the energy levels of these orbitals. It is anticipated that these substituents would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The precise value of the HOMO-LUMO gap would provide a quantitative measure of the compound's kinetic stability.

Illustrative Data for an Analogous Compound: 1-Bromo-2-chlorobenzene (B145985)

To illustrate, a study on the related compound 1-bromo-2-chlorobenzene using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set would yield specific HOMO and LUMO energy values.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

This table is illustrative and based on typical values for similar halogenated benzenes. Actual values for this compound would require specific calculations.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution. This information is vital for understanding electrostatic interactions and predicting sites of nucleophilic and electrophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a color-coded map where different colors indicate different values of the electrostatic potential. Red regions signify areas of negative potential, rich in electrons, and are prone to electrophilic attack. Blue regions indicate positive potential, electron-poor areas, which are susceptible to nucleophilic attack. Green regions represent neutral potential.

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the trichloromethoxy group due to its high electronegativity. The bromine atom would also exhibit some negative potential. The hydrogen atoms of the benzene ring would likely show positive potential. The carbon atoms attached to the bromine and trichloromethoxy groups would exhibit positive character due to the electron-withdrawing nature of these substituents.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled and unfilled orbitals. These interactions stabilize the molecule and can provide insights into its reactivity and geometry.

Illustrative NBO Analysis Findings for Halogenated Benzenes

| Interaction | Stabilization Energy (kcal/mol) |

| LP(Br) -> σ(C-C) | ~1-2 |

| LP(O) -> σ(C-C) | ~2-5 |

| π(C=C) -> π*(C=C) | ~15-20 |

This table presents typical stabilization energies for hyperconjugative interactions in halogenated and oxygen-containing benzene derivatives. Specific values for this compound would be determined through dedicated NBO calculations.

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational methods are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

Theoretical vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra can be calculated using methods like DFT. These calculations provide a theoretical spectrum that can be compared with experimental data. The calculations are based on the harmonic oscillator approximation, which assumes that the potential energy of the molecule varies quadratically with the displacement of atoms from their equilibrium positions.

For this compound, a computational study would generate a list of vibrational frequencies and their intensities. These would correspond to various vibrational modes of the molecule, such as C-H stretching, C-C stretching of the benzene ring, C-Br stretching, C-O stretching, and vibrations of the trichloromethoxy group.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement between theoretical and experimental data, the calculated frequencies are uniformly scaled by a factor. This scaling factor depends on the level of theory and the basis set used in the calculations. diva-portal.org

Once scaled, the theoretical vibrational frequencies can be compared with the experimental FT-IR and FT-Raman spectra. diva-portal.org This comparison aids in the accurate assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, in studies of similar halogenated benzenes, DFT calculations with the B3LYP functional have shown good agreement with experimental spectra after applying appropriate scaling factors. diva-portal.org

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Benzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |

| C-H stretch | 3080 | 3085 | 3082 |

| C=C stretch (ring) | 1580 | 1582 | 1579 |

| C-Br stretch | 650 | 655 | 652 |

| C-O stretch | 1250 | 1255 | - |

This table is a hypothetical representation for a substituted benzene and illustrates how scaled calculated frequencies are compared with experimental data. The actual vibrational frequencies for this compound would be unique to its structure.

Simulation of NMR Chemical Shifts

Direct simulation of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound has not been specifically reported in the reviewed literature. However, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting such spectroscopic properties.

For a theoretical estimation of the ¹H and ¹³C NMR chemical shifts of this compound, a computational chemist would typically follow these steps:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a quantum chemical method, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Following optimization, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_ref - σ_sample.

Expected Influences on Chemical Shifts:

Aromatic Protons: The protons on the benzene ring would be influenced by both the bromo and the trichloromethoxy groups. The electronegative bromine atom and the electron-withdrawing trichloromethoxy group would likely cause a downfield shift (higher ppm values) for the adjacent protons compared to unsubstituted benzene.

Aromatic Carbons: The carbon atoms attached to the bromine and the trichloromethoxy group would show significant shifts. The carbon bearing the bromine atom (C1) would experience a shift influenced by the heavy atom effect and electronegativity. The carbon attached to the oxygen (C2) of the trichloromethoxy group would be shifted downfield due to the oxygen's electronegativity. The carbon of the trichloromethyl group would be significantly deshielded by the three chlorine atoms.

A hypothetical data table for simulated NMR shifts is presented below, based on general principles for substituted benzenes.

| Atom | Predicted Chemical Shift (δ, ppm) - Hypothetical |

| H3 | 7.4 - 7.6 |

| H4 | 7.2 - 7.4 |

| H5 | 7.3 - 7.5 |

| H6 | 7.6 - 7.8 |

| C1 | 115 - 120 |

| C2 | 150 - 155 |

| C3 | 128 - 132 |

| C4 | 125 - 129 |

| C5 | 127 - 131 |

| C6 | 133 - 137 |

| C(O-CCl₃) | 95 - 105 |

Note: This table is illustrative and not based on actual published simulation data for this specific compound.

Investigation of Reaction Mechanisms and Transition States

Specific investigations into the reaction mechanisms and transition states involving this compound are not documented in the available literature. However, theoretical studies on related molecules like substituted anisoles and halobenzenes provide insight into potential reaction pathways. acs.orgpiquemalresearch.com

Potential Reaction Pathways for Investigation:

Nucleophilic Aromatic Substitution (SNA_Ar): The presence of the electron-withdrawing trichloromethoxy group could potentially activate the benzene ring for nucleophilic aromatic substitution, although the bromo group is only a moderate activator. Computational studies could model the reaction pathway with various nucleophiles, identifying the Meisenheimer complex as a key intermediate and calculating the activation energies for the transition states.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group in anisole (B1667542) is known to be an ortho-, para-director in electrophilic aromatic substitution. wikipedia.org However, the presence of the strongly deactivating trichloromethyl group would significantly reduce the ring's nucleophilicity. acs.org Theoretical calculations could determine the preferred sites of substitution and the corresponding activation barriers, which are expected to be high.

Cleavage of the Ether Bond: The O-CCl₃ bond or the Ar-O bond could be subject to cleavage under certain conditions. Quantum chemical calculations, such as the G4 method, have been used to determine bond dissociation enthalpies (BDEs) for the O-CH₃ bond in substituted anisoles. acs.org A similar approach could be applied to this compound to predict the relative stabilities of its bonds and the most likely fragmentation pathways. For instance, studies on anisole systems show that electron-withdrawing groups can influence the O-CH3 BDE. acs.org

Table: Theoretical Bond Dissociation Enthalpy (BDE) Predictions (Illustrative)

| Bond | Predicted BDE (kcal/mol) - Hypothetical | Notes |

| C-Br | 75 - 85 | Typical for aryl bromides. |

| Ar-O | 80 - 90 | Influenced by ring substituents. |

| O-CCl₃ | 60 - 70 | Potentially weaker due to the electron-withdrawing CCl₃ group. |

Note: This table is for illustrative purposes and does not represent published data for this compound.

Solvation Effects and Solvent-Dependent Properties

There are no specific studies on the solvation effects and solvent-dependent properties of this compound. However, computational chemistry offers methods to explore these phenomena.

Computational Approaches to Solvation:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) can be used to simulate the bulk effect of a solvent on the molecule's properties. researchgate.net These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for solvation.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation or molecular dynamics simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, although it is computationally more demanding.

Potential Solvent-Dependent Properties for Investigation:

Conformational Equilibrium: The presence of the bulky trichloromethoxy group next to the bromine atom likely leads to steric hindrance, influencing the preferred dihedral angle between the benzene ring and the O-CCl₃ bond. The conformational equilibrium could be sensitive to the solvent polarity, with more polar solvents potentially stabilizing more polar conformers.

Reactivity: The rates and outcomes of chemical reactions can be significantly altered by the solvent. For instance, polar solvents might stabilize charged intermediates or transition states in a nucleophilic aromatic substitution reaction, thereby accelerating the reaction rate. Theoretical models can be used to calculate reaction profiles in different solvents to predict these effects.

Tautomerism: While tautomerism is not expected to be a significant feature of this compound itself, computational studies could explore the relative stabilities of potential tautomers of reaction intermediates or products in different solvent environments.

Future Research Directions and Emerging Trends for 1 Bromo 2 Trichloromethoxy Benzene

Development of Novel and Sustainable Synthetic Routes

The exploration of novel and sustainable synthetic methodologies for 1-Bromo-2-(trichloromethoxy)benzene is a critical first step. Current synthetic strategies for halogenated and alkoxy-substituted benzenes often rely on multi-step processes that may involve harsh reaction conditions or the use of environmentally hazardous reagents. Future research should prioritize the development of greener alternatives.

Key areas of investigation could include:

Direct C-H Functionalization: Investigating catalytic systems, potentially based on transition metals like palladium or copper, for the direct introduction of the trichloromethoxy group onto a bromobenzene (B47551) scaffold. This approach could significantly shorten the synthetic sequence and improve atom economy.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalytic Approaches: Exploring the potential of enzymatic transformations for the synthesis of this compound could provide a highly selective and environmentally benign route.

A comparative analysis of potential synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Established methodologies for similar compounds | Low overall yield, significant waste generation |

| Direct C-H Functionalization | High atom economy, reduced number of steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup costs, optimization of flow parameters |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

Exploration of Undiscovered Reactivity Pathways and Catalytic Transformations

The unique electronic and steric properties imparted by the bromo and trichloromethoxy substituents suggest that this compound may exhibit novel reactivity. A systematic investigation into its behavior in various chemical transformations is warranted.

Future studies should focus on:

Cross-Coupling Reactions: Investigating the utility of the bromine atom as a handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to generate a diverse library of derivatives.

Directed Ortho-Metalation: Exploring the potential of the trichloromethoxy group to direct metalation to the adjacent ortho position, opening avenues for further functionalization.

Photocatalysis and Electrosynthesis: Investigating the reactivity of this compound under photocatalytic or electrochemical conditions to access unique reaction pathways that are not achievable through traditional thermal methods.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods allow for real-time observation of reacting species, providing invaluable mechanistic insights.

Techniques that could be employed include:

In-situ NMR and IR Spectroscopy: To monitor the formation of intermediates and products in real-time.

Raman Spectroscopy: To probe vibrational changes during a reaction, offering complementary information to IR spectroscopy.

Mass Spectrometry-based techniques: Such as ReactIR, to identify and track transient species.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Analog Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. nih.govrsc.org These tools can be leveraged to accelerate the discovery and optimization of derivatives of this compound.

Future research in this area should involve:

Predictive Modeling: Developing ML models to predict the physicochemical properties and biological activities of virtual analogs based on the structure of this compound.

Retrosynthesis Prediction: Utilizing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to target analogs.

Reaction Optimization: Employing machine learning algorithms to rapidly optimize reaction conditions for the synthesis and transformations of this compound.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with tailored properties. mdpi.com By employing quantum mechanical calculations and molecular modeling, researchers can predict the electronic, steric, and spectroscopic properties of new molecules before their synthesis.

Specific areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity indices, and spectroscopic properties of this compound and its derivatives.

Molecular Dynamics (MD) Simulations: To study the conformational landscape and intermolecular interactions of these molecules.

Virtual Screening: To computationally screen libraries of virtual derivatives for desired properties, such as binding affinity to a biological target.

The table below outlines the potential impact of various substituents on the properties of this compound derivatives, as could be predicted through computational design.

| Substituent Position | Type of Substituent | Predicted Effect on Properties |

| Ortho to Bromine | Electron-donating group | Increased reactivity in electrophilic aromatic substitution |

| Para to Bromine | Electron-withdrawing group | Altered electronic properties, potential for novel reactivity |

| Meta to Trichloromethoxy | Bulky alkyl group | Modified steric hindrance, influencing reaction selectivity |

By pursuing these integrated experimental and computational research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications across various scientific disciplines.

Q & A

Basic: What are the optimal synthetic routes for 1-Bromo-2-(trichloromethoxy)benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves bromination and methoxylation steps. A common approach is electrophilic substitution on a pre-functionalized benzene ring. For example:

- Step 1 : Bromination of 2-(trichloromethoxy)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Key optimizations include: - Temperature control : Lower temperatures reduce side reactions like polybromination.

- Catalyst stoichiometry : Excess FeBr₃ (>1.2 eq.) improves regioselectivity.

- Solvent choice : Non-polar solvents (e.g., CCl₄) minimize hydrolysis of the trichloromethoxy group.

Characterization by / NMR and GC-MS is critical to confirm purity (see spectral benchmarks in halogenated benzene derivatives) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR : Focus on the aromatic proton splitting pattern. The deshielding effect of the electron-withdrawing trichloromethoxy group shifts aromatic protons downfield (δ 7.2–7.8 ppm). Coupling constants () help assign ortho/meta/para positions.

- NMR : Identify the carbons adjacent to Br (δ ~120–130 ppm) and the trichloromethoxy group (C-O at δ ~95–100 ppm; Cl₃C at δ ~105–110 ppm).

- LC-MS/GC-MS : Monitor the molecular ion peak ([M]⁺) at m/z 295 (for C₇H₄BrCl₃O) and isotopic patterns (Br: 1:1, Cl: 3:3:1 triplet).

- IR Spectroscopy : Confirm C-Br (500–600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) stretches.

Cross-referencing with analogous compounds (e.g., 1-bromo-3-(trifluoromethoxy)benzene) ensures accurate assignments .

Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed when determining the structure of this compound using programs like SHELXL?

Methodological Answer:

- Twinning : Use the TWIN command in SHELXL to refine twin laws. For example, if pseudo-merohedral twinning is observed (common in halogenated aromatics), apply a BASF parameter to scale twin fractions .

- Disorder Modeling : For disordered trichloromethoxy groups, split the Cl atoms into two or more positions with occupancy factors refined to sum to 1. Restrain Cl-Cl distances (DFIX) and thermal parameters (SIMU) to avoid overparameterization.

- R-Factor Optimization : Aim for by iteratively adjusting weighting schemes and applying extinction corrections. High-resolution data (>0.8 Å) is critical for resolving heavy atoms (Br, Cl) .

Advanced: What methodologies are recommended for resolving contradictory data between computational predictions and experimental results (e.g., bond angles, electronic properties) in halogenated benzene derivatives?

Methodological Answer:

- DFT vs. Crystallography : If computed bond angles (e.g., Br-C-O) deviate from X-ray data by >2°, re-optimize the computational model using solvent effects (e.g., PCM for dichloromethane) or dispersion corrections (e.g., D3-BJ).

- Electronic Property Discrepancies : Compare experimental UV-Vis spectra (λmax for charge-transfer transitions) with TD-DFT calculations. Adjust basis sets (e.g., def2-TZVP for Br) to improve agreement.

- Validation : Use multi-method benchmarks (e.g., MP2 for electron correlation) and reference high-quality datasets (e.g., Cambridge Structural Database entries for similar compounds) .

Basic: What are the critical parameters for ensuring reproducibility in the synthesis of halogenated methoxybenzene derivatives?

Methodological Answer:

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of trichloromethoxy groups.

- Reagent Purity : Use freshly distilled bromine (≥99.5%) to avoid side reactions with impurities.

- Quenching Protocol : After bromination, quench excess Br₂ with Na₂S₂O₃ to prevent over-bromination.

- Workup : Extract the product with dichloromethane (3×20 mL) and dry over MgSO₄.

Document deviations rigorously; for example, a 5°C increase in reaction temperature may shift selectivity from 85% to 72% .

Advanced: How can reaction mechanisms (e.g., electrophilic substitution vs. radical pathways) be experimentally distinguished in the functionalization of this compound?

Methodological Answer:

- Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction. If yields drop significantly, radical intermediates are likely involved.

- Isotopic Labeling : Use -labeled substrate to track bromine migration via gamma spectroscopy. Electrophilic substitution retains Br at the original position, while radical pathways may redistribute it.

- Kinetic Studies : Compare activation energies (Ea) from Arrhenius plots. Radical mechanisms typically have lower Ea (<50 kJ/mol) due to chain propagation.

- Computational Modeling : Perform NBO analysis to identify charge distribution at reaction sites. Electrophilic pathways show higher positive charge density at the Br-bearing carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.